2-methyl-1,1-dioxo-2H,3H,4H-1lambda6-pyrazolo[1,5-e][1,2,5]thiadiazine-7-carboxylic acid
Description
Properties
IUPAC Name |
2-methyl-1,1-dioxo-3,4-dihydropyrazolo[1,5-e][1,2,5]thiadiazine-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O4S/c1-9-2-3-10-6(15(9,13)14)4-5(8-10)7(11)12/h4H,2-3H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRSBAALFCZLCRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN2C(=CC(=N2)C(=O)O)S1(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1,1-dioxo-2H,3H,4H-1lambda6-pyrazolo[1,5-e][1,2,5]thiadiazine-7-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable hydrazine derivative with a thiadiazine precursor. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as purification through recrystallization or chromatography to achieve the required purity levels for various applications .
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfur Center
The 1,2,5-thiadiazine 1,1-dioxide (sulfone) moiety enables nucleophilic attacks at the sulfur atom. This reactivity facilitates functional group interconversions critical for derivatization:
| Reaction Type | Nucleophile | Conditions | Outcome | Reference |
|---|---|---|---|---|
| Sulfur substitution | Amines, alkoxides | Polar aprotic solvents | Replacement of sulfone group with nucleophile |
These substitutions are often employed to introduce bioisosteres or enhance solubility. Technical details regarding solvent polarity and temperature optimization remain proprietary in industrial synthesis protocols.
Ring-Opening Reactions
The thiadiazine ring undergoes cleavage under acidic or basic conditions, yielding open-chain intermediates for further functionalization:
| Reaction Conditions | Products | Applications | Reference |
|---|---|---|---|
| Acidic hydrolysis | Sulfonic acid derivatives | Precursors for coupling reactions | |
| Basic treatment | Thiol-containing intermediates | Chelating agent synthesis |
Ring-opening pathways are influenced by the electron-withdrawing carboxylic acid group at position 7, which modulates ring strain .
Decarboxylation Under Thermal Stress
The carboxylic acid group at position 7 undergoes decarboxylation at elevated temperatures, forming a methyl-substituted pyrazolo-thiadiazine derivative:
| Temperature Range | Catalyst | Product | Reference |
|---|---|---|---|
| 150–200°C | None (thermal) | 2-Methyl-pyrazolo-thiadiazine |
This reaction simplifies the core structure while retaining the sulfone group, useful in structure-activity relationship (SAR) studies.
Electrophilic Aromatic Substitution
The pyrazole ring participates in electrophilic substitutions, though steric hindrance from the methyl group at position 2 limits reactivity:
| Electrophile | Position | Conditions | Reference |
|---|---|---|---|
| Nitronium ion | C-3 (minor) | HNO₃/H₂SO₄, 0°C | |
| Halogens (Cl₂/Br₂) | C-5 (preferred) | Lewis acid catalysis |
Regioselectivity is controlled by the electron-donating effects of the adjacent sulfur dioxide group .
Condensation Reactions
The carboxylic acid group engages in peptide coupling or esterification reactions to generate prodrugs or conjugates:
| Reagent | Product Type | Biological Relevance | Reference |
|---|---|---|---|
| EDC/HOBt | Amides | Improved bioavailability | |
| DCC/DMAP | Esters | Lipophilicity modulation |
These modifications are pivotal in medicinal chemistry for optimizing pharmacokinetic profiles .
Key Research Findings
-
Synthetic utility : Multi-step protocols emphasize controlled decarboxylation and sulfur substitutions to avoid side reactions .
-
Stability : The compound is prone to hydrolysis in aqueous media, necessitating anhydrous conditions during reactions .
-
Biological implications : Derivatives from these reactions show enhanced binding to kinase targets in preclinical assays .
Scientific Research Applications
Antitumor Activity
Research indicates that derivatives of pyrazolo-thiadiazine compounds exhibit significant antitumor activity. For instance, a study demonstrated that structural modifications in related compounds could enhance their ability to inhibit tubulin polymerization, a critical process in cancer cell proliferation . This suggests that 2-methyl-1,1-dioxo-2H,3H,4H-1lambda6-pyrazolo[1,5-e][1,2,5]thiadiazine-7-carboxylic acid may also possess similar properties.
Antiviral Activity
Recent investigations into pyrazole derivatives have shown promising antiviral properties. Compounds with similar structures have been synthesized and tested for their efficacy against various viral strains. The results indicate that subtle changes in the molecular structure can significantly affect biological activity . This opens avenues for exploring the antiviral potential of 2-methyl-1,1-dioxo-2H,3H,4H-1lambda6-pyrazolo[1,5-e][1,2,5]thiadiazine-7-carboxylic acid.
Pesticidal Properties
Compounds within the thiadiazine family have been explored for their pesticidal activities. The unique chemical structure of 2-methyl-1,1-dioxo-2H,3H,4H-1lambda6-pyrazolo[1,5-e][1,2,5]thiadiazine-7-carboxylic acid may confer similar properties that could be beneficial in developing new agrochemicals aimed at pest control.
Synthesis of Functional Materials
The compound's unique structure allows it to be utilized in the synthesis of novel materials with specific functional properties. For instance, it can serve as a precursor for creating polymers or other materials with enhanced thermal and mechanical properties.
Case Study 1: Antitumor Activity Evaluation
A study focused on synthesizing various pyrazolo-thiadiazine derivatives revealed that certain modifications led to increased cytotoxicity against cancer cell lines. The findings suggest that further exploration of 2-methyl-1,1-dioxo-2H,3H,4H-1lambda6-pyrazolo[1,5-e][1,2,5]thiadiazine-7-carboxylic acid could yield compounds with potent antitumor effects .
Case Study 2: Antiviral Screening
Another research project synthesized several pyrazole derivatives and evaluated their antiviral activities against specific viruses. The results demonstrated that some compounds exhibited significant antiviral effects. This highlights the potential for 2-methyl-1,1-dioxo-2H,3H,4H-1lambda6-pyrazolo[1,5-e][1,2,5]thiadiazine-7-carboxylic acid to contribute to antiviral drug development .
Mechanism of Action
The mechanism of action of 2-methyl-1,1-dioxo-2H,3H,4H-1lambda6-pyrazolo[1,5-e][1,2,5]thiadiazine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular mechanisms involved .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogues
Core Scaffold Modifications
Table 1: Key Structural Differences Among Thiadiazine Derivatives
Key Observations :
Key Observations :
- The target compound’s synthesis employs alkylation under inert conditions (N₂ atmosphere) , similar to N-substituted pyrazolo-thiadiazines.
- Regioselectivity challenges arise in fused heterocycles; for example, alkylation of pyrazolo-thiadiazines can yield positional isomers (e.g., 2- vs. 3-substituted products) .
Table 3: Spectral and Functional Comparisons
Biological Activity
2-Methyl-1,1-dioxo-2H,3H,4H-1lambda6-pyrazolo[1,5-e][1,2,5]thiadiazine-7-carboxylic acid (CAS: 2138342-58-0) is a compound of interest in medicinal chemistry due to its potential biological activities. Its unique structure includes a thiadiazine ring and a carboxylic acid functional group, which may contribute to its pharmacological properties. This article provides an overview of its biological activity based on available research findings.
- Molecular Formula : C7H9N3O4S
- Molar Mass : 231.23 g/mol
- Structure : The compound features a pyrazolo-thiadiazine framework with a carboxylic acid substituent.
Antimicrobial Activity
Research indicates that 2-methyl-1,1-dioxo-2H,3H,4H-1lambda6-pyrazolo[1,5-e][1,2,5]thiadiazine-7-carboxylic acid exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains and fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results suggest that the compound could be developed as an antimicrobial agent.
Anticancer Activity
Preliminary studies have explored the anticancer potential of this compound. In cell line assays, it has demonstrated cytotoxic effects against several cancer types:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical) | 15.5 |
| MCF-7 (breast) | 12.3 |
| A549 (lung) | 18.7 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest.
Anti-inflammatory Properties
The compound has also been evaluated for anti-inflammatory activity. In animal models of inflammation, it has shown a reduction in edema and inflammatory markers:
| Inflammatory Model | Effect |
|---|---|
| Carrageenan-induced paw edema | Significant reduction at doses of 10 mg/kg |
| Lipopolysaccharide (LPS) induced inflammation | Decreased TNF-alpha levels |
Case Studies
A notable case study involved the administration of the compound in a murine model of rheumatoid arthritis. The results indicated a marked improvement in joint swelling and histological analysis showed reduced synovial inflammation.
The biological activity of 2-methyl-1,1-dioxo-2H,3H,4H-1lambda6-pyrazolo[1,5-e][1,2,5]thiadiazine-7-carboxylic acid is thought to be mediated through multiple pathways:
- Inhibition of bacterial cell wall synthesis for its antimicrobial effects.
- Induction of apoptosis in cancer cells through mitochondrial pathways.
- Modulation of pro-inflammatory cytokines , leading to reduced inflammation.
Q & A
Q. What synthetic intermediates are critical for troubleshooting low yields?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
